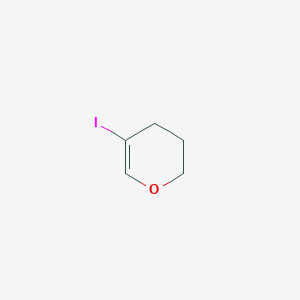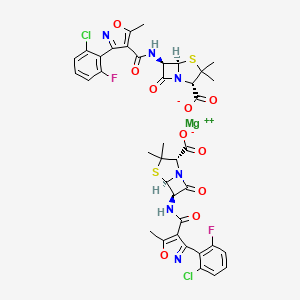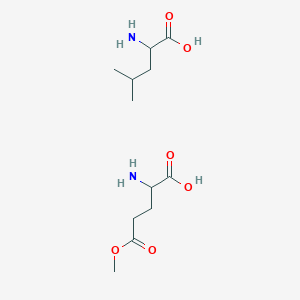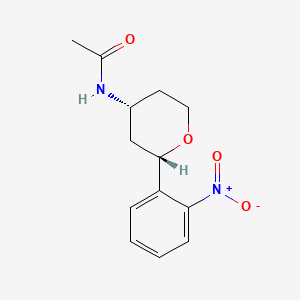![molecular formula C21H22O7 B12302698 [3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)
[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-hidroxi-2-metil-4-(7-oxofuro[3,2-g]croman-9-il)oxibutano-2-il] (E)-2-metilbut-2-enoato es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo hidroxilo, un grupo metilo, un grupo furocromanilo y un éster enolato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [3-hidroxi-2-metil-4-(7-oxofuro[3,2-g]croman-9-il)oxibutano-2-il] (E)-2-metilbut-2-enoato típicamente involucra reacciones orgánicas de múltiples pasos. El paso inicial a menudo incluye la formación del núcleo furocromanilo a través de una reacción de ciclización. Los pasos subsecuentes incluyen la introducción de los grupos hidroxilo y metilo, seguido de la esterificación para formar el éster enolato. Las condiciones de reacción generalmente requieren temperaturas controladas, catalizadores específicos y solventes para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de lotes a gran escala donde las condiciones de reacción se controlan meticulosamente. El uso de reactores de flujo continuo también se puede considerar para mejorar la eficiencia y la escalabilidad. Los procesos de purificación como la cristalización, la destilación y la cromatografía se emplean para obtener el producto final con las especificaciones deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxilo en el compuesto puede sufrir oxidación para formar una cetona o un aldehído.
Reducción: El éster enolato se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo furocromanilo puede participar en reacciones de sustitución nucleófila.
Esterificación e hidrólisis: El grupo funcional éster se puede hidrolizar para formar el ácido carboxílico y el alcohol correspondientes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas y tioles se pueden utilizar en condiciones básicas o ácidas.
Esterificación e hidrólisis: Se emplean catalizadores ácidos o básicos para estas reacciones.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados furocromanílicos sustituidos.
Esterificación e hidrólisis: Formación de ácidos carboxílicos y alcoholes.
Aplicaciones Científicas De Investigación
Química
Este compuesto se utiliza como intermedio en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías sintéticas y el desarrollo de nuevas reacciones orgánicas.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar interacciones enzimáticas y vías metabólicas. Sus características estructurales lo convierten en una herramienta valiosa para investigar procesos bioquímicos.
Medicina
Las posibles aplicaciones medicinales de este compuesto incluyen su uso como compuesto líder en el descubrimiento de fármacos. Su capacidad de interactuar con varios objetivos biológicos lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo mediante el cual [3-hidroxi-2-metil-4-(7-oxofuro[3,2-g]croman-9-il)oxibutano-2-il] (E)-2-metilbut-2-enoato ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas en estas interacciones suelen ser complejas y pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
[3-hidroxi-2-metil-4-(7-oxofuro[3,2-g]croman-9-il)oxibutano-2-il] (E)-2-metilbut-2-enoato: comparte similitudes con otros derivados furocromanílicos y ésteres enolato.
2-Fluorodesclorocetamina: Aunque estructuralmente diferente, comparte algunas similitudes en el grupo funcional y se utiliza en química medicinal.
Bromometil metil éter: Utilizado en síntesis orgánica, comparte algunos patrones de reactividad con el compuesto en cuestión.
Unicidad
La unicidad de [3-hidroxi-2-metil-4-(7-oxofuro[3,2-g]croman-9-il)oxibutano-2-il] (E)-2-metilbut-2-enoato radica en su combinación de grupos funcionales, lo que permite una amplia gama de reacciones químicas y aplicaciones. Su capacidad de participar en múltiples tipos de reacciones lo convierte en un compuesto versátil tanto en entornos de investigación como industriales.
Propiedades
Fórmula molecular |
C21H22O7 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-5-12(2)20(24)28-21(3,4)15(22)11-26-19-17-14(8-9-25-17)10-13-6-7-16(23)27-18(13)19/h5-10,15,22H,11H2,1-4H3/b12-5+ |
Clave InChI |
QPQHCRKTYXPSQG-LFYBBSHMSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
SMILES canónico |
CC=C(C)C(=O)OC(C)(C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)


![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
